molecular formula C24H20N2O3 B213701 N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide

N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide

Cat. No. B213701
M. Wt: 384.4 g/mol
InChI Key: NHNYYJWJTUYXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide is a chemical compound that has shown promising results in various scientific research applications. It is a quinoline derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as caspases, which are involved in cell death pathways. It has also been suggested that it works by modulating the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and inhibit the activity of certain enzymes and signaling pathways. It has also been found to have antioxidant properties, which may contribute to its potential in various scientific research applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide in lab experiments is its potential in various scientific research applications. It has shown promising results in cancer research and Alzheimer's disease research, among others. However, one of the limitations of using N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the study of N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide. One of the future directions is to further elucidate its mechanism of action. Another future direction is to study its potential in other scientific research applications, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to determine its safety profile and potential for clinical use.
Conclusion:
N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide is a quinoline derivative that has shown promising results in various scientific research applications. It has been synthesized using different methods and has been extensively studied for its potential in cancer research and Alzheimer's disease research, among others. Its mechanism of action is not fully understood, but it has been suggested to work by inhibiting the activity of certain enzymes and signaling pathways. It has various biochemical and physiological effects, including inducing apoptosis in cancer cells and inhibiting the formation of beta-amyloid plaques in Alzheimer's disease. Further studies are needed to determine its safety profile and potential for clinical use.

Synthesis Methods

N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 2-methoxyaniline with 2-bromo-1,3-dimethylimidazolium hexafluorophosphate, followed by the reaction with 2-chloroquinoline-4-carboxylic acid. The product is then purified using column chromatography.

Scientific Research Applications

N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide has been extensively studied for its potential in various scientific research applications. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its potential in Alzheimer's disease research, where it has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.

properties

Product Name

N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

N,2-bis(2-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H20N2O3/c1-28-22-13-7-4-10-17(22)21-15-18(16-9-3-5-11-19(16)25-21)24(27)26-20-12-6-8-14-23(20)29-2/h3-15H,1-2H3,(H,26,27)

InChI Key

NHNYYJWJTUYXOH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4OC

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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